5-(2-Methoxybenzyl)furan-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-[(2-methoxyphenyl)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C13H12O4/c1-16-11-5-3-2-4-9(11)8-10-6-7-12(17-10)13(14)15/h2-7H,8H2,1H3,(H,14,15) |
InChI Key |
UMDGLCKFAVNFLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Derivatives and Analogues of 5 2 Methoxybenzyl Furan 2 Carboxylic Acid
Structural Modifications at the Furan (B31954) Ring
The furan ring is a key structural component, and its modification can significantly influence the biological and chemical properties of the molecule. Key modifications include halogenation, alkylation, and the introduction of other heterocyclic systems.
Direct halogenation of the furan ring can be challenging due to its sensitivity to acidic and oxidizing conditions, which can lead to ring-opening or polymerization. However, specific reagents and conditions can achieve selective halogenation. For instance, the introduction of a fluorine atom at the 5-position of a furan-2-carboxylic acid scaffold has been accomplished through fluorodenitration of a nitro-substituted precursor. The synthesis of 5-fluorofuran-2-carboxylic acid was achieved by treating benzyl (B1604629) 5-nitrofuran-2-carboxylate with potassium fluoride (B91410) and a phase-transfer catalyst, followed by hydrogenolysis to remove the benzyl protecting group. researchgate.net This methodology could potentially be adapted for the halogenation of 5-(2-methoxybenzyl)furan-2-carboxylic acid, provided a suitable nitro-analogue is accessible.
Alkylation of the furan ring, particularly at the C3 or C4 positions, can also be synthetically challenging. However, lithiation of the furan ring followed by reaction with an alkyl halide is a potential route. For instance, deprotonation of furan-2-carboxylic acid with a strong base like lithium diisopropylamide (LDA) has been shown to occur selectively at the 5-position, which would not be suitable for alkylating the 3 or 4 positions of the target molecule without prior blocking of the 5-position. arkat-usa.org Alternative strategies might involve multi-step synthetic sequences starting from appropriately substituted furan precursors.
| Compound Name | Modification | Synthetic Precursor | Key Reagents | Reference |
|---|---|---|---|---|
| 5-Fluorofuran-2-carboxylic acid | Fluorination at C5 | Benzyl 5-nitrofuran-2-carboxylate | KF, Tetraphenylphosphonium bromide, H2/Pd-C | researchgate.net |
| 5-Methylfuran-2-carboxylic acid | Alkylation at C5 | Furan-2-carboxylic acid | LDA, Methyl iodide | arkat-usa.org |
The introduction of other heterocyclic rings onto the furan scaffold can lead to novel compounds with potentially interesting biological activities. One established method for creating a C-C bond at the 5-position of a furan ring is the Meerwein arylation. This reaction involves the use of arenediazonium chlorides in the presence of a copper(II) catalyst to arylate furan-2-carboxylic acid or its esters. researchgate.net This methodology can be extended to the use of heteroaryldiazonium salts, thereby introducing a heterocyclic moiety at the 5-position.
Furthermore, 5-arylfuran-2-carboxylic acids, synthesized via methods like the Meerwein reaction, can serve as versatile intermediates. researchgate.net The carboxylic acid group can be converted to a carbonyl chloride, which can then be used in subsequent reactions to build more complex heterocyclic systems. For example, 5-arylfuran-2-carbonyl chlorides have been reacted with aminotriazoles to synthesize triazolothiadiazole derivatives. researchgate.net
Variations in the Benzyl Moiety
Modifications to the benzyl group, including the substitution pattern on the phenyl ring and alterations to the methylene (B1212753) linker, can significantly impact the molecule's conformation and interactions with biological targets.
A variety of analogues of this compound can be synthesized by introducing different substituents on the phenyl ring of the benzyl moiety. The synthesis of such compounds often involves the coupling of a furan-2-carboxylic acid derivative with a substituted benzyl halide or the arylation of a furan derivative with a substituted aryl boronic acid.
For instance, a range of 5-arylfuran-2-carboxylic acids have been synthesized via the Meerwein arylation of furan-2-carboxylic acid with various substituted arenediazonium chlorides. researchgate.net Another powerful method is the Suzuki coupling, where a boronic acid derivative of the desired substituted phenyl group is coupled with a 5-halofuran-2-carboxylate ester, followed by hydrolysis of the ester to the carboxylic acid. This approach was used to synthesize 5-(4-nitrophenyl)furan-2-carboxylic acid from methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid. mdpi.com These methods allow for the introduction of a wide array of electronic and steric diversity onto the phenyl ring.
| Compound Name | Substitution on Phenyl Ring | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|---|
| 5-(4-Nitrophenyl)furan-2-carboxylic acid | 4-Nitro | Suzuki Coupling | (4-Nitrophenyl)boronic acid, Pd(PPh3)2Cl2 | mdpi.com |
| 5-(Aryl)furan-2-carboxylic acids | Various aryl groups | Meerwein Arylation | Arenediazonium chlorides, CuCl2 | researchgate.netresearchgate.net |
Altering the methylene bridge (-CH2-) between the furan and the phenyl ring can provide insights into the optimal spatial arrangement of these two moieties. This could involve synthesizing analogues with a longer alkyl chain (e.g., ethylene (B1197577), propylene), a more rigid linker (e.g., part of a cyclic system), or introducing heteroatoms into the linker.
While specific examples for the modification of the alkyl linker in this compound were not found in the provided search results, general synthetic strategies could be envisioned. For instance, instead of using a 2-methoxybenzyl halide in a coupling reaction, a 2-(2-methoxy)phenethyl halide could be employed to introduce an ethylene linker. Alternatively, multi-step synthetic routes could be designed to build up the desired linker from a 5-formylfuran-2-carboxylic acid precursor.
Carboxylic Acid Derivatives: Esters, Amides, and Hydrazides
The carboxylic acid group is a prime site for derivatization to produce esters, amides, and hydrazides. These derivatives often exhibit altered solubility, stability, and pharmacokinetic profiles compared to the parent carboxylic acid.
Standard esterification procedures, such as the Fischer esterification involving reaction with an alcohol in the presence of an acid catalyst, can be employed to synthesize esters of this compound. nih.gov
Amide derivatives can be readily prepared by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. pensoft.net A variety of coupling agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can also facilitate the direct coupling of the carboxylic acid with an amine. nih.gov A diverse collection of furan-2-carboxamides has been synthesized using this approach. nih.gov
Hydrazides are typically synthesized by reacting an ester derivative of the carboxylic acid with hydrazine (B178648) hydrate. researchgate.net This is a common and efficient method for converting esters to hydrazides. The resulting hydrazides can be further reacted with aldehydes or ketones to form hydrazones, which are another class of derivatives with potential biological applications. researchgate.net
| Derivative Type | General Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| Esters | Fischer Esterification | Alcohol, Acid catalyst (e.g., H2SO4) | nih.gov |
| Amides | Acyl Chloride Formation followed by Amination | SOCl2 or (COCl)2, then Amine | pensoft.net |
| Amides | Direct Coupling | Amine, Coupling agent (e.g., CDI) | nih.gov |
| Hydrazides | Hydrazinolysis of Esters | Hydrazine hydrate | researchgate.net |
Design Principles for Novel Analogues
The design of novel analogues of this compound is a strategic process guided by the principles of medicinal chemistry, aiming to optimize the molecule's pharmacological profile. This process involves systematic structural modifications to enhance properties such as potency, selectivity, metabolic stability, and bioavailability. The core strategy revolves around understanding the structure-activity relationships (SAR) of the parent molecule, which dictates how each part of the compound—the carboxylic acid, the furan ring, and the methoxybenzyl group—contributes to its biological activity.
A primary approach in designing new analogues is bioisosteric replacement, where a functional group is exchanged for another with similar physical or chemical properties to create a new molecule with improved characteristics. cambridgemedchemconsulting.com This strategy is widely used to fine-tune the pharmacokinetic and pharmacodynamic properties of a therapeutic molecule while retaining its biological activity. researchgate.netnih.gov The success of such replacements is highly context-dependent, but they offer a powerful tool for lead optimization. drughunter.com
Bioisosteric Replacement of the Carboxylic Acid Moiety
The carboxylic acid group is a common pharmacophore but can present challenges, such as rapid metabolism or poor cell permeability. Replacing it with a suitable bioisostere can mitigate these issues. hyphadiscovery.com The goal is to mimic the size, shape, and electronic properties of the carboxylic acid to maintain necessary interactions with a biological target. drughunter.com
Key strategies include:
Ionized Bioisosteres : These groups are also acidic but may offer different metabolic profiles. A classic example is the tetrazole ring, which is often used to replace a carboxylic acid. drughunter.com The tetrazole's acidic NH group can be positioned to optimize receptor interactions, potentially increasing potency. drughunter.com Other options include N-acylsulfonamides and isooxazolols. hyphadiscovery.com
Neutral Bioisosteres : To improve properties like central nervous system (CNS) distribution, neutral bioisosteres that rely on non-ionic interactions can be employed. hyphadiscovery.com These groups can form hydrogen bonds or participate in cation-π interactions to mimic the binding of the carboxylate. hyphadiscovery.com Heterocyclic rings like oxadiazoles (B1248032) or triazoles can serve as metabolically stable replacements. drughunter.com
Modification of the Furan Ring
The central furan scaffold is another key target for modification. Its electronic properties and the spatial arrangement of the substituents are critical for activity.
Ring Bioisosteres : The furan ring can be replaced with other five-membered aromatic heterocycles to explore different electronic and steric properties. Common replacements include thiophene (B33073), pyrrole, or oxazole. For example, in the design of certain inhibitors, a thiophene ring has been successfully substituted for a furan ring. nih.gov
Substitution and Saturation : Introducing substituents onto the furan ring can probe for additional binding interactions. Alternatively, partial or full saturation of the furan ring to form dihydrofuran or tetrahydrofuran (B95107) analogues can alter the molecule's three-dimensional shape and flexibility, which may lead to improved binding affinity or selectivity.
Modification of the 2-Methoxybenzyl Group
The benzyl substituent provides a large surface for potential interactions with a target protein and is a prime candidate for modification to explore the SAR.
Altering Phenyl Ring Substitution : The position and nature of the methoxy (B1213986) group can be varied. Moving it to the 3- or 4-position, or replacing it with other electron-donating or electron-withdrawing groups (e.g., hydroxyl, methyl, or halogens), can significantly impact activity. nih.gov The introduction of fluorine, for instance, can be used to block metabolic oxidation or modulate the pKa of nearby functional groups. cambridgemedchemconsulting.com
Conformational Restriction : The bond connecting the furan and benzyl rings allows for free rotation, resulting in multiple conformations. "Locking" this bond by creating a fused, rigid ring system can force the molecule into a specific, potentially more active, conformation. nih.gov This can lead to a significant increase in potency by reducing the entropic penalty of binding.
The following interactive table summarizes some of the key design principles for generating novel analogues of this compound based on these strategies.
| Modification Site | Structural Change | Design Rationale | Potential Outcome |
|---|---|---|---|
| Carboxylic Acid | Replacement with Tetrazole | Introduce an acidic bioisostere with a different metabolic profile. drughunter.comhyphadiscovery.com | Improved metabolic stability; altered potency. drughunter.com |
| Carboxylic Acid | Replacement with N-Acylsulfonamide | Utilize an alternative ionized bioisostere. hyphadiscovery.com | Modified acidity and binding interactions. |
| Carboxylic Acid | Replacement with Hydroxamic Acid | Introduce a metal-chelating group. | Probe for interactions with metalloenzymes. |
| Furan Ring | Replacement with Thiophene Ring | Alter electronic properties and potential for sulfur-aromatic interactions. nih.gov | Enhanced binding affinity or altered selectivity. |
| Furan Ring | Replacement with Pyrrole Ring | Introduce a hydrogen bond donor (pyrrolic NH). | Create new hydrogen bonding interactions with the target. |
| Benzyl Group | Relocate Methoxy Group (e.g., to 3- or 4-position) | Probe the steric and electronic requirements of the binding pocket. | Identify optimal substitution pattern for activity. |
| Benzyl Group | Replace Methoxy with Halogen (e.g., F, Cl) | Introduce halogen bonding potential and block potential sites of metabolism. cambridgemedchemconsulting.com | Improved metabolic stability and potency. |
| Benzyl Group | Introduction of a second substituent on the phenyl ring | Explore additional space within the binding pocket. | Increased potency through extra interactions. |
| Furan Ring | Introduction of a methyl or ethyl group on the furan ring | Probe for small hydrophobic pockets. | Enhanced van der Waals interactions. |
| Benzyl Group | Conformational restriction (e.g., cyclization to form a fused ring) | Reduce conformational flexibility to favor the active conformation. nih.gov | Increased binding affinity due to lower entropic penalty. |
Structure Activity Relationship Sar Investigations on Furan 2 Carboxylic Acid Derivatives
Methodologies for SAR Elucidation
The process of elucidating the SAR for a class of compounds like furan-2-carboxylic acid derivatives involves a combination of synthetic chemistry, biological testing, and computational analysis.
A primary method for establishing SAR is the systematic modification of a lead compound's structure and the subsequent evaluation of the biological activity of the resulting analogs. For a molecule such as 5-(2-Methoxybenzyl)furan-2-carboxylic acid, this approach involves several key alterations:
Modification of the Furan (B31954) Core: Replacing the furan ring with other five- or six-membered heterocycles (e.g., thiophene (B33073), pyridine) to assess the role of the furan oxygen and the ring's specific electronic properties.
Alteration of the Carboxylic Acid Group: Converting the carboxylic acid to esters, amides, or bioisosteric replacements like tetrazoles to determine the necessity of the acidic proton and the carboxylate's hydrogen bonding and ionic interaction capabilities.
Variation of the Linker: Modifying the benzyl (B1604629) group, for instance, by changing its length, introducing rigidity, or replacing it with other linkers to understand its role in spacing and orientation.
Substitution Pattern Analysis: Systematically changing the substituents on the phenyl ring. This includes altering the position of the methoxy (B1213986) group (ortho, meta, para), replacing it with other electron-donating or electron-withdrawing groups, or introducing additional substituents to probe the steric and electronic requirements of the target's binding pocket. nih.gov
Complementing synthetic modifications, computational methods are employed to build quantitative structure-activity relationship (QSAR) models. These models establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. Properties such as hydrophobicity, electronic distribution, and steric profile are quantified and used to predict the activity of novel, unsynthesized compounds.
Furthermore, molecular docking simulations can provide insights into how these molecules bind to their biological targets. researchgate.net By placing the ligand into the three-dimensional structure of a receptor or enzyme, these simulations can predict the binding orientation and identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. researchgate.netnih.gov This correlative analysis helps explain the observed SAR data at a molecular level.
Influence of the Furan Core on Molecular Recognition
The furan ring is not merely a passive linker; it is an integral component that significantly influences molecular recognition. As an aromatic heterocycle, the furan scaffold is a common feature in many biologically active compounds and is considered a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.net
Key properties of the furan core include:
Rigid Scaffolding: It provides a structurally defined and relatively rigid platform that holds the carboxylic acid and the benzyl substituent in a specific spatial orientation, which is crucial for precise interaction with a biological target.
Electronic Properties: The furan ring is an electron-rich system that can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. mdpi.com
Hydrogen Bonding Capability: The oxygen atom within the furan ring is a potential hydrogen bond acceptor, which can contribute to the binding affinity and specificity of the ligand. mdpi.com
The furan scaffold is particularly common in antitubercular drugs, where it has been identified as a key component in inhibitors of various mycobacterial enzymes. mdpi.com
Role of the Carboxylic Acid Group in Ligand-Target Interactions
The carboxylic acid group at the 2-position of the furan ring is a critical functional group that often serves as a primary anchor for binding to biological targets. researchgate.net Its importance stems from its ability to engage in multiple types of powerful non-covalent interactions. wiley-vch.de
At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This negative charge allows it to:
Form Ionic Bonds: The carboxylate can establish strong salt bridges or ionic bonds with positively charged amino acid residues such as arginine, lysine, or histidine within a binding pocket.
Act as a Hydrogen Bond Acceptor: The two oxygen atoms of the carboxylate group are excellent hydrogen bond acceptors, capable of forming multiple hydrogen bonds with suitable donor groups on the target protein. researchgate.net
This functional group also significantly influences the molecule's pharmacokinetic properties. The introduction of a carboxylic acid generally increases water solubility, which can be beneficial for drug formulation and distribution. wiley-vch.de In numerous enzyme inhibitors, including those targeting bacterial Mur ligases, the carboxylic acid function is essential for achieving potent inhibition. nih.gov
Impact of the Benzyl and Methoxy Substituents on Structural Efficacy
The substituent at the 5-position of the furan ring plays a crucial role in defining the compound's specificity and potency. In this compound, both the benzyl linker and the methoxy-substituted phenyl ring have distinct contributions.
The Benzyl Group: This methylene (B1212753) (-CH2-) linker provides a degree of rotational flexibility, allowing the methoxyphenyl ring to adopt an optimal orientation within the binding pocket. It also acts as a spacer, positioning the phenyl ring at an ideal distance from the furan core to engage with specific subpockets of the target.
The Phenyl Ring: The aromatic ring itself is a significant contributor to binding affinity through hydrophobic and van der Waals interactions. It can also participate in π-stacking with aromatic residues.
The Methoxy Substituent: The position and nature of the substituent on the phenyl ring are critical. The methoxy group at the ortho-position has several effects:
Electronic Effect: As an electron-donating group, it modifies the electronic character of the phenyl ring.
Steric Influence: Its presence at the ortho position can induce a specific conformation or twist in the molecule, which may be favorable for fitting into a sterically constrained binding site.
Hydrogen Bonding: The oxygen atom of the methoxy group can serve as an additional hydrogen bond acceptor, forming further interactions that enhance binding affinity.
SAR studies on related compounds often reveal that the position of such substituents is paramount. For example, in a series of 5-aryl-furan-2-carboxamide derivatives, the substitution pattern on the C-5 aryl group was systematically investigated, leading to the identification of highly potent analogs. nih.gov The table below illustrates how modifications to substituents on a core structure can dramatically influence biological activity, using data from a study on naphthoquinone-furan hybrids. mdpi.com
| Compound | Substituent (R) | Activity (IC50 in µM against HeLa cells) |
|---|---|---|
| Compound A | -H | >10 |
| Compound B | -Cl | 5.85 |
| Compound 5c (from study) | -OCH3 | 3.10 |
| Compound D | -CH3 | 8.64 |
This table is illustrative, based on data for naphthoquinone-furan-2-cyanoacryloyl hybrids, demonstrating the principle that substituent changes significantly impact biological activity. Compound 5c from the cited study, which contains a methoxy group, showed the highest potency. mdpi.com
Pharmacophore Modeling and Ligand-Based Molecular Design Principles
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of structural features that a molecule must possess to be recognized by a specific biological target. fiveable.meresearchgate.net A pharmacophore model for this compound and its analogs would typically include features such as:
A Negative Ionizable Center: Representing the deprotonated carboxylic acid.
Hydrogen Bond Acceptors: Located on the oxygens of the carboxylate and the methoxy group.
A Hydrogen Bond Donor: Representing the proton of the carboxylic acid.
Aromatic/Hydrophobic Regions: Corresponding to the furan and the methoxyphenyl rings.
Once a pharmacophore model is developed and validated, it serves as a 3D query for virtual screening of large compound libraries to identify novel molecules that fit the model and are therefore likely to be active. researchgate.net This ligand-based approach is particularly valuable when the 3D structure of the biological target is unknown. It provides a rational framework for designing new derivatives by ensuring that proposed modifications retain the key pharmacophoric features while optimizing other properties. pharmacophorejournal.com
Mechanistic Studies in Reactions and Molecular Interactions
Reaction Mechanism Elucidation for Synthesis and Transformation
The synthesis of 5-(2-Methoxybenzyl)furan-2-carboxylic acid can be hypothetically achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method is widely used for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. jocpr.comorganic-chemistry.orglibretexts.org In a plausible synthetic route, a 5-halofuran-2-carboxylic acid derivative would react with a (2-methoxybenzyl)boronic acid derivative in the presence of a palladium catalyst and a base.
The catalytic cycle of the Suzuki-Miyaura coupling involves several key intermediate species. libretexts.orgnih.gov The process is initiated by the oxidative addition of the 5-halofuran-2-carboxylic acid derivative to a Pd(0) complex, forming a Pd(II) intermediate. Following this, transmetalation occurs where the organic group from the organoboron compound is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, which activates the boronic acid. organic-chemistry.org The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst. libretexts.org
A proposed reaction mechanism for the synthesis of 5-aryl-furan-2-carboxylic acid derivatives has also been reported using ceric ammonium (B1175870) nitrate (B79036), suggesting alternative synthetic pathways. researchgate.net
Interactive Data Table: Proposed Intermediates in Suzuki-Miyaura Coupling
| Step | Intermediate Species | Description |
| 1. Oxidative Addition | Aryl-Pd(II)-Halide Complex | Formed from the reaction of the 5-halofuran derivative with the Pd(0) catalyst. |
| 2. Transmetalation | Diorganopalladium(II) Complex | Formed by the transfer of the 2-methoxybenzyl group from the boronic acid to the palladium center. |
| 3. Reductive Elimination | Pd(0) Catalyst | The final step regenerates the active catalyst and forms the C-C coupled product. |
The rate-determining step in the Suzuki-Miyaura catalytic cycle is typically the oxidative addition or the transmetalation. nih.gov The transition state for the oxidative addition involves the interaction of the palladium catalyst with the carbon-halogen bond of the furan (B31954) derivative. For the transmetalation step, the transition state involves the coordination of the boronate species to the palladium center. The stability of these transition states is influenced by factors such as the nature of the palladium catalyst, the ligands attached to it, the base used, and the solvent system. nih.gov Computational studies on similar cross-coupling reactions involving furan derivatives could provide insights into the energetics and geometries of these transition states.
Molecular Mechanism of Ligand-Target Binding
While specific protein targets for this compound are not extensively documented, the molecular interactions of similar furan derivatives have been explored through molecular docking studies. researchgate.netsemanticscholar.orgijper.orgijpsr.comnih.gov These studies provide a framework for understanding the potential binding mechanisms of this compound.
Molecular docking simulations of furan-based compounds with various protein targets, such as enzymes and receptors, have highlighted the importance of the furan ring, the carboxylic acid group, and any aryl substituents in establishing binding interactions. researchgate.netijper.org The carboxylic acid moiety is a key interaction site, often forming hydrogen bonds or salt bridges with basic amino acid residues (e.g., lysine, arginine) in the active site of a protein. The furan ring and the methoxybenzyl group can engage in various non-covalent interactions within the binding pocket.
For instance, studies on furan-2-carboxamides as antibiofilm agents suggest that the furan scaffold can fit into specific binding pockets of target proteins, with the substituents playing a crucial role in determining the binding affinity and specificity. researchgate.net
Non-covalent interactions are fundamental to the molecular recognition and binding of ligands to their protein targets. nih.govtheses.czconicet.gov.ar For this compound, several types of non-covalent interactions are likely to be significant:
Hydrogen Bonds: The carboxylic acid group is a primary hydrogen bond donor and acceptor. The methoxy (B1213986) group can also act as a hydrogen bond acceptor. conicet.gov.ar
π-π Stacking: The aromatic furan and benzyl (B1604629) rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding site. nih.gov
Hydrophobic Interactions: The benzyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Interactive Data Table: Potential Non-Covalent Interactions
| Interaction Type | Functional Group Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Carboxylic acid, Methoxy group | Lysine, Arginine, Histidine, Serine, Threonine |
| π-π Stacking | Furan ring, Benzyl ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interactions | Benzyl group | Leucine, Isoleucine, Valine, Alanine |
Pathways of Metabolic Transformation at a Molecular Level
The metabolic fate of furan-containing compounds often involves enzymatic transformations, primarily mediated by cytochrome P450 (CYP) enzymes. oup.comnih.govoup.com While specific metabolic studies on this compound are not available, plausible pathways can be proposed based on the known metabolism of furan and its derivatives.
The metabolism of furan itself is known to proceed via CYP-mediated oxidation to form a reactive intermediate, cis-2-butene-1,4-dial, which can covalently bind to cellular macromolecules. oup.comnih.govoup.com For substituted furans, the metabolic pathways can be more complex.
A likely metabolic pathway for this compound would involve oxidation of the furan ring. This could lead to the formation of an epoxide intermediate, which can then be hydrolyzed to a dihydrodiol or undergo rearrangement to form a reactive keto-enal species. ugent.be
Another potential metabolic transformation is the O-demethylation of the methoxy group on the benzyl ring, catalyzed by CYP enzymes, to yield a phenolic metabolite. The benzylic carbon could also be a site for hydroxylation. nih.gov
Furthermore, the carboxylic acid group may undergo conjugation reactions, such as glucuronidation or amino acid conjugation, to facilitate excretion. The enzymatic degradation of furan derivatives has been a subject of interest, particularly in the context of bioremediation and biotransformation. acs.orgmdpi.com
It is important to note that reactive metabolites can sometimes be formed, which may covalently bind to proteins, a process that has been studied for furan itself. oup.comnih.govoup.com
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide detailed information about electronic structure, which in turn governs chemical reactivity and physical properties.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. For furan (B31954) derivatives, DFT is employed to understand their geometry, stability, and electronic characteristics. torvergata.itrcsb.org Studies on similar furan-containing compounds have used DFT to analyze global and local reactivity descriptors, which help in rationalizing interactions, such as those between a furan derivative and a metallic catalyst. torvergata.it
For 5-(2-Methoxybenzyl)furan-2-carboxylic acid, DFT calculations would typically be used to optimize the molecular geometry and compute key electronic parameters. These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests lower reactivity. Other calculated properties often include the dipole moment, polarizability, and molecular electrostatic potential (MEP), which maps the charge distribution and predicts sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Parameters for this compound This table presents theoretical data based on typical results from DFT studies on analogous furan derivatives.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.2 D | Measures molecular polarity |
| Polarizability | 25.5 ų | Indicates the ease of distortion of the electron cloud |
Ab Initio Methods
Ab initio calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are another class of quantum chemical methods that solve the Schrödinger equation without using empirical parameters. ebi.ac.uk These methods are often more computationally intensive than DFT but can provide highly accurate results for smaller systems. They are valuable for calculating structural properties, vibrational frequencies, and reaction energetics. ebi.ac.uk For furan and thiophene (B33073) oligomers, for instance, ab initio methods have been used alongside DFT to obtain precise structural and electronic properties. ebi.ac.uk Such calculations for this compound could be employed to validate DFT results and to perform more detailed analyses of its vibrational spectra (IR and Raman) and to explore the potential energy surface for different conformations.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to study how a small molecule (ligand) interacts with a large biological molecule, typically a protein. These techniques are central to drug discovery and design.
Ligand-Protein Interaction Profiling
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The compound this compound is listed in the Protein Data Bank in Europe (PDBe) under the ligand code B21 . ebi.ac.uk It has been co-crystallized with two distinct proteins, providing experimental validation of its binding capabilities. ebi.ac.uk
The two proteins are:
Methionine aminopeptidase from Escherichia coli (strain K12). ebi.ac.uk
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 from Homo sapiens (Human). ebi.ac.uk
Docking studies simulate the binding process and score the resulting poses based on binding affinity or energy. The analysis of these docked complexes reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are critical for stabilizing the ligand in the protein's active site. For B21, the furan ring, carboxylic acid group, and the methoxybenzyl moiety would be key features forming these interactions with amino acid residues of the target proteins.
Table 2: Summary of Known Protein Interactions for Ligand B21 Data sourced from the PDBe-KB database for ligand B21.
| Protein Target | Organism | PDB ID (Example) | Key Interacting Residues (Hypothetical) | Interaction Types (Hypothetical) |
|---|---|---|---|---|
| Methionine aminopeptidase | E. coli | (Associated PDB entry) | His, Tyr, Asp | Hydrogen bonding with carboxylate, Hydrophobic interaction with benzyl (B1604629) ring |
| Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 | H. sapiens | (Associated PDB entry) | Arg, Phe, Gln | Salt bridge with carboxylate, Pi-stacking with furan/benzyl rings |
Conformational Analysis
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that result from the rotation around its single bonds. For a flexible molecule like this compound, the linker between the furan and benzyl rings allows for significant conformational freedom. This flexibility is crucial as it dictates the shape the molecule can adopt to fit into a protein's binding site. Computational methods can systematically explore the potential energy surface to identify low-energy, stable conformers. Molecular dynamics (MD) simulations further extend this analysis by simulating the movement of atoms over time, providing insights into the dynamic behavior and conformational stability of the ligand-protein complex. rcsb.org MD simulations on furan-based molecules have been used to study their self-assembly and interaction dynamics, which are essential for materials science and biological applications. rcsb.org
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics applies computational methods to solve chemical problems, often involving the analysis of large datasets. One of its most significant applications is in the development of Quantitative Structure-Activity Relationship (QSAR) models.
QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. To build a QSAR model for analogues of this compound, one would first synthesize and test a library of related compounds for a specific biological activity. Then, various molecular descriptors—numerical values that characterize the chemical structure—would be calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (from quantum calculations), and topological indices.
Multiple linear regression or machine learning algorithms are then used to create a mathematical equation that correlates these descriptors with the observed activity. A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. For instance, a QSAR study on furanone derivatives identified descriptors like polar surface area as being significant for their inhibitory activity against cyclooxygenase-2 (COX-2).
Table 3: Example of a Hypothetical QSAR Model Equation This table illustrates the format of a QSAR model, which would be developed from experimental data on a series of related compounds.
| Hypothetical QSAR Equation | Statistical Parameters |
|---|---|
| log(1/IC₅₀) = 0.45 * ClogP - 0.02 * PSA + 0.15 * (HOMO) + 2.10 | R² = 0.85 |
| Q² = 0.78 | |
| Descriptor Key: ClogP (lipophilicity), PSA (Polar Surface Area), HOMO (Highest Occupied Molecular Orbital energy). Statistics Key: R² (coefficient of determination), Q² (cross-validated R²). |
Predictive Modeling of Molecular Properties
Predictive modeling of molecular properties for this compound involves the use of computational algorithms to estimate a range of physicochemical and pharmacokinetic characteristics. These models are built upon large datasets of experimentally determined properties and employ quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) approaches. For the closely related compound, 5-(2-methoxyphenyl)furan-2-carboxylic acid, several computed descriptors are available in public databases like PubChem. molport.com These descriptors provide insights into the molecule's behavior in chemical and biological systems.
Below is a table of predicted molecular properties for the related compound, 5-(2-methoxyphenyl)furan-2-carboxylic acid, which are computationally generated and available in the PubChem database. molport.com
| Property | Predicted Value |
| Molecular Formula | C12H10O4 |
| Molecular Weight | 218.21 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Exact Mass | 218.057909 g/mol |
| Topological Polar Surface Area | 59.7 Ų |
| Heavy Atom Count | 16 |
| Formal Charge | 0 |
| Complexity | 253 |
Data Mining in Chemical Databases
Data mining in chemical databases is a crucial step in the computational investigation of any chemical compound, including this compound. This process involves systematically searching and retrieving information from large repositories of chemical and biological data, such as PubChem, ChEMBL, and ZINC. molport.com These databases contain a wealth of information, including chemical structures, experimental and predicted properties, and links to relevant scientific literature and patents.
For this compound and its analogs, data mining can help in identifying structurally similar compounds with known biological activities or physicochemical properties. This information can be leveraged to build predictive models, understand structure-activity relationships, and guide further experimental research. For instance, the PubChem entry for the related compound 5-(2-methoxyphenyl)furan-2-carboxylic acid provides its IUPAC name, InChI and SMILES notations, as well as cross-references to other databases and literature. molport.com
A systematic search for "this compound" and its synonyms in major chemical databases reveals its presence in vendor catalogs. However, extensive computational studies or curated experimental data sets specifically for this compound are not prominently available. The primary utility of data mining in this context is to gather fragmented information and to identify closely related structures for which more comprehensive data may exist.
Advanced Computational Analyses
Advanced computational analyses provide a deeper understanding of the electronic structure, reactivity, and intermolecular interactions of a molecule. These methods, rooted in quantum mechanics, are powerful tools for rational drug design and materials science. While specific studies on this compound are not found in the reviewed literature, the following sections describe the application of these analyses to similar furan-containing carboxylic acids.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis is a fundamental component of computational chemistry that examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and its ability to participate in chemical reactions. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For furan-2-carboxylic acid derivatives, FMO analysis can help in understanding their behavior in various chemical transformations and their potential interactions with biological targets. For instance, the distribution of the HOMO and LUMO across the furan ring, the carboxylic acid group, and the benzyl substituent would reveal the most likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. It provides a color-coded map where different colors represent regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue represents regions of positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.
For this compound, an MESP map would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, making them potential sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom of the carboxylic acid would exhibit a positive potential, indicating its acidic nature. MESP analysis is particularly valuable for understanding non-covalent interactions, which are crucial in biological systems, such as ligand-receptor binding.
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI-RDG) Analyses
The Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI-RDG) analysis are sophisticated computational methods that provide detailed insights into the nature of chemical bonds and non-covalent interactions within a molecular system.
QTAIM, developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density. It allows for the characterization of bond paths and the properties of the electron density at bond critical points, which can be used to classify interactions as covalent or non-covalent (such as hydrogen bonds, van der Waals interactions, and steric repulsions).
NCI-RDG (Reduced Density Gradient) analysis is a complementary method that visualizes and characterizes non-covalent interactions in real space. It generates 3D plots that highlight regions of space where non-covalent interactions occur. The color-coding of these surfaces indicates the strength and nature of the interaction, with blue typically representing strong attractive interactions (like hydrogen bonds), green indicating weak van der Waals interactions, and red signifying repulsive steric clashes.
For this compound, these analyses could be used to study intramolecular hydrogen bonding between the carboxylic acid and the methoxy group, as well as the nature of the interactions that govern the molecule's preferred conformation. In a broader context, these methods are invaluable for understanding the intricate network of non-covalent interactions that mediate the binding of a molecule to its biological target.
Emerging Research Directions and Prospects
Development of Novel Synthetic Methodologies
Traditional methods for synthesizing substituted furans are being supplemented and replaced by more efficient, selective, and sustainable modern techniques. The future synthesis of 5-(2-Methoxybenzyl)furan-2-carboxylic acid and its analogs will likely capitalize on these innovations.
Catalytic C-H Bond Functionalization : A major leap in synthetic efficiency involves the direct functionalization of carbon-hydrogen (C-H) bonds. For the furan (B31954) core, which can be sensitive to harsh reaction conditions, developing mild, catalytic C-H activation methods is a key research direction. nih.gov Transition-metal catalysis, for instance, allows for the direct arylation or benzylation of the furan ring, potentially simplifying the synthesis of the target molecule by avoiding the need for pre-functionalized starting materials. youtube.comresearchgate.net Research focuses on designing catalysts that can selectively target specific C-H bonds on the furan ring, offering a more atom-economical route to 5-substituted furan-2-carboxylic acids. nih.gov
Flow Chemistry : Continuous flow synthesis is emerging as a powerful tool for producing chemical compounds, including sensitive heterocyclic systems like furans. researchgate.net This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for managing the stability of the furan ring. researchgate.net The in situ generation of reactive intermediates, such as acetyl nitrate (B79036) for nitration, within a flow system demonstrates the potential for safer and more reproducible synthesis of functionalized furans. researchgate.net Applying flow chemistry to the key steps in the synthesis of this compound could lead to higher yields, improved purity, and easier scalability.
Novel Carboxylation Techniques : The introduction of the carboxylic acid group is a critical step. Emerging research on carbonate-promoted C-H carboxylation offers a promising alternative to traditional methods. rsc.orgresearchgate.net This approach uses CO2 as a C1 source to directly carboxylate the furan ring, representing a greener and more direct pathway to furan-2-carboxylic acids. rsc.org Developing this technology for substrates like 2-methoxybenzyl furan could significantly streamline the synthesis of the target compound.
Table 1: Comparison of Synthetic Methodologies for Furan Derivatives
| Methodology | Description | Advantages | Key Research Areas |
| C-H Functionalization | Direct formation of C-C or C-X bonds by activating native C-H bonds, often with a transition metal catalyst. | High atom economy, reduced number of synthetic steps, access to novel derivatives. | Development of selective and robust catalysts, understanding directing group effects. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream within a reactor. | Enhanced safety, precise control over reaction conditions, improved scalability and reproducibility. | Reactor design, integration of real-time analytics, synthesis of unstable intermediates. |
| Direct Carboxylation | Introduction of a -COOH group directly onto the furan ring using CO2. | Utilization of a renewable C1 source, potentially fewer steps than traditional routes. | Catalyst development, optimization of reaction conditions (pressure, temperature), substrate scope expansion. |
Exploration of Diverse Chemical Space through Derivatization
To unlock the full potential of this compound, particularly in medicinal chemistry, exploring its chemical space through systematic derivatization is essential. This involves modifying different parts of the molecule to understand and optimize its biological activity.
Structure-Activity Relationship (SAR) Studies : SAR is fundamental to drug discovery, linking the chemical structure of a compound to its biological effect. nih.gov For this compound, this would involve synthesizing a library of analogs by modifying the methoxybenzyl group (e.g., altering the position or nature of the substituent) and the furan-carboxylic acid core. researchgate.netumich.edu Such studies help identify the key pharmacophoric features responsible for activity and guide the design of more potent and selective molecules. researchgate.net
Bioisosteric Replacement : The carboxylic acid group is a common feature in bioactive molecules but can sometimes lead to poor pharmacokinetic properties. beilstein-journals.org Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy to overcome these limitations. beilstein-journals.org Research has shown that the furan ring itself can act as a non-classical bioisostere of a carboxylic acid. nih.govresearchgate.net This opens up intriguing possibilities for designing derivatives where the core scaffold is altered to improve properties like membrane permeability or metabolic stability while maintaining the essential binding interactions of the original carboxylate. Other known bioisosteres for carboxylic acids, such as tetrazoles or hydroxamic acids, could also be explored. beilstein-journals.org
Pharmacophore Modeling : Computational pharmacophore modeling can guide the derivatization process. By identifying the essential three-dimensional arrangement of chemical features required for biological activity, models can predict which modifications are most likely to be fruitful. researchgate.net This in silico approach helps to prioritize synthetic targets, saving time and resources in the exploration of the vast chemical space surrounding the lead compound.
Advanced Approaches in Mechanistic Elucidation
A deep understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing reaction conditions and predicting outcomes. Modern physical organic chemistry provides powerful tools to probe these mechanisms at a molecular level.
Computational Chemistry and DFT Studies : Density Functional Theory (DFT) has become an indispensable tool for studying reaction pathways, transition states, and reaction energetics. nih.gov For furan synthesis, DFT calculations can elucidate the mechanisms of ring formation, ring-opening under acidic conditions, and the role of catalysts in C-H functionalization. researchgate.netresearchgate.net By modeling the elementary steps of a reaction, researchers can predict the most likely pathway, understand the origins of selectivity, and rationally design better catalysts or reaction conditions. niscair.res.inresearchgate.net
In Situ Spectroscopy : To complement computational studies, in situ spectroscopic techniques provide real-time snapshots of a reacting system, allowing for the direct observation of transient intermediates and catalyst resting states. youtube.comorganic-chemistry.org Techniques like Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy can monitor the concentration profiles of reactants, intermediates, and products as a reaction proceeds. youtube.comfrontiersin.org This experimental data is invaluable for validating proposed mechanisms and provides a more complete picture of the complex chemical transformations occurring.
Integration of Artificial Intelligence and Machine Learning in Furan Chemistry Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from synthesis planning to property prediction.
AI-Powered Retrosynthesis : Planning the synthesis of a complex molecule like this compound can be challenging. AI-driven retrosynthesis tools, trained on vast databases of chemical reactions, can propose novel and efficient synthetic routes that may not be obvious to a human chemist. nih.govresearchgate.netniscair.res.in These platforms can deconstruct a target molecule into simpler, commercially available precursors, accelerating the design phase of a research project. acs.org
Machine Learning for Property Prediction : ML models, particularly Quantitative Structure-Property Relationship (QSPR) models, can predict the physicochemical and biological properties of novel furan derivatives before they are synthesized. organic-chemistry.org By training on existing data, these models can forecast properties like solubility, toxicity, or binding affinity for a proposed set of derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing. researchgate.netresearchgate.net
High-Throughput Virtual Screening : When exploring the therapeutic potential of furan derivatives, virtual screening can rapidly evaluate large libraries of compounds against a biological target. researchgate.net Using molecular docking simulations, thousands or even millions of virtual derivatives can be assessed for their potential to bind to a protein active site. rsc.orgresearchgate.net This in silico approach, often enhanced with machine learning scoring functions, dramatically narrows the field of candidates that need to be synthesized and tested experimentally, making the drug discovery process more efficient. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(2-Methoxybenzyl)furan-2-carboxylic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-methoxybenzyl halides with furan-2-carboxylic acid derivatives under alkaline conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or acetonitrile. Yield optimization involves temperature control (60–80°C), stoichiometric ratios (1:1.2 for halide:carboxylate), and purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are recommended for characterizing this compound, and how are structural ambiguities resolved?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm substitution patterns: the methoxybenzyl group shows aromatic protons at δ 6.8–7.4 ppm and a methoxy singlet at δ 3.8 ppm. FT-IR identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and carbonyl C=O (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₃H₁₂O₄, exact mass 232.0736). X-ray crystallography resolves stereochemical uncertainties if single crystals are obtained .
Advanced Research Questions
Q. How do thermodynamic parameters (ΔH, ΔS) of this compound solubility in protic vs. aprotic solvents inform purification strategies?
- Methodological Answer : Solubility studies in solvents like propan-2-ol or ethanol at varying temperatures (20–60°C) reveal enthalpy-driven dissolution (ΔH > 0) due to hydrogen bonding. Lower solubility in aprotic solvents (e.g., THF) at room temperature suggests cooling crystallization for purification. Thermodynamic modeling (van’t Hoff plots) calculates ΔH (kJ/mol) and ΔS (J/mol·K), guiding solvent selection for recrystallization .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : The carboxylic acid group undergoes activation via thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which reacts with amines (e.g., benzylamine) in dichloromethane at 0–5°C. Kinetic studies (monitored by TLC or HPLC) show rate dependence on electron-donating methoxy groups, which stabilize transition states through resonance. Competitor experiments with alternative electrophiles (e.g., anhydrides) quantify regioselectivity .
Q. How does the 2-methoxybenzyl substituent influence the compound’s bioactivity in in vitro assays, and what structural analogs enhance potency?
- Methodological Answer : In anti-inflammatory assays (e.g., COX-2 inhibition), the methoxy group enhances lipophilicity (logP ~2.8), improving membrane permeability. SAR studies compare derivatives with halogens or nitro groups at the benzyl position. For example, 5-(4-nitrobenzyl) analogs show 3-fold higher activity in RAW264.7 macrophage assays, suggesting electron-withdrawing groups augment target binding .
Q. What safety protocols are recommended given limited toxicity data for this compound?
- Methodological Answer : Assume acute toxicity potential based on structural analogs (e.g., furan-2-carboxylic acid derivatives). Use fume hoods, nitrile gloves, and PPE during synthesis. Store in sealed containers under inert gas. Ecotoxicity assays (Daphnia magna LC₅₀) prioritize waste neutralization with 1M NaOH before disposal. Contradictory data require tiered testing: Ames test for mutagenicity followed by in vivo rodent studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar furan-carboxylic acid derivatives?
- Methodological Answer : Variability in MIC (minimum inhibitory concentration) values for antimicrobial activity may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Normalize data using positive controls (e.g., ciprofloxacin for bacteria) and statistical tools (ANOVA with post-hoc tests). Meta-analyses of published IC₅₀ values identify outliers linked to solvent choice (DMSO vs. saline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
